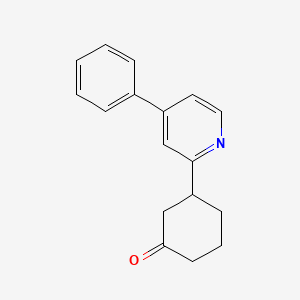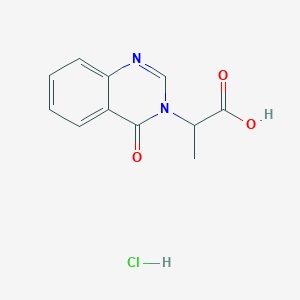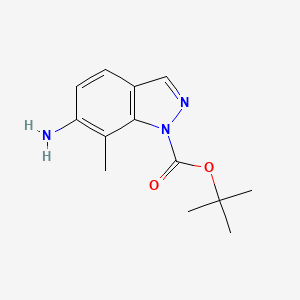![molecular formula C12H18O4Si B11863160 Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate CAS No. 27798-53-4](/img/structure/B11863160.png)
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C14H24O4Si2. It is a derivative of benzoic acid, where the hydrogen atoms are replaced by methoxy and trimethylsilyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate
- Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
- Methyl vanillate, trimethylsilyl ether
Uniqueness
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and trimethylsilyl groups allows for versatile applications in synthesis and research .
Propiedades
Número CAS |
27798-53-4 |
|---|---|
Fórmula molecular |
C12H18O4Si |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
methyl 3-methoxy-4-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-11-8-9(12(13)15-2)6-7-10(11)16-17(3,4)5/h6-8H,1-5H3 |
Clave InChI |
NWDAPAUIUGXPOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



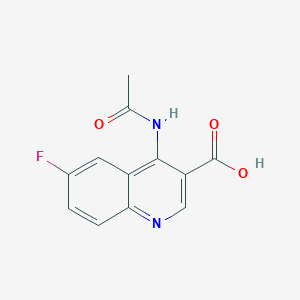
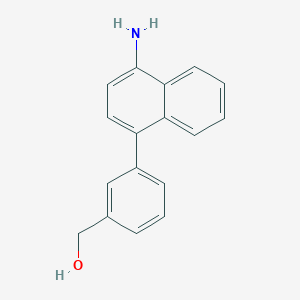


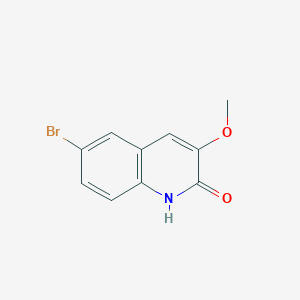
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)
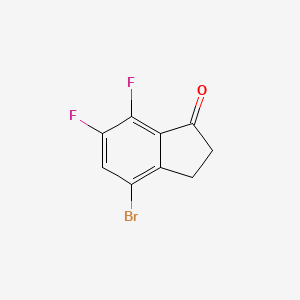
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)

